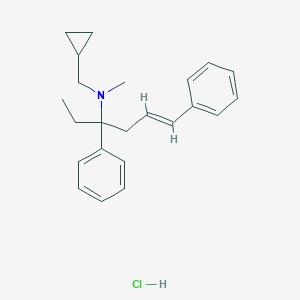

Igmesine hydrochloride

Description

Historical Context of Igmesine (B115768) Hydrochloride as a Sigma Receptor Agonist

Initially, sigma receptors were erroneously classified as a subtype of opioid receptors. nih.govresearchgate.net However, subsequent research revealed them to be distinct proteins with unique pharmacological properties. nih.gov Igmesine, also known as JO-1784, was identified as a potent and highly selective agonist for the sigma-1 receptor. google.com This discovery was a pivotal moment, as it provided researchers with a valuable tool to investigate the physiological and pathological roles of this receptor.

The dextrorotatory (+) enantiomer of igmesine, specifically referred to as JO-1784, demonstrated a significantly higher affinity for the sigma-1 receptor compared to its inactive stereoisomer, JO-1783, highlighting the stereospecificity of its binding. google.com Early research focused on characterizing its binding profile and understanding its mechanism of action, which was found to be distinct from traditional antidepressants. nih.gov

Academic Significance of Igmesine Hydrochloride as a Selective Sigma-1 Receptor Ligand

The academic importance of this compound lies in its high selectivity for the sigma-1 receptor. google.comtocris.com This selectivity allows for more precise investigations into the functions of the sigma-1 receptor without the confounding effects of binding to other receptor types. The sigma-1 receptor is now understood to be a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it plays a crucial role in regulating calcium signaling. google.comtandfonline.com

Igmesine's interaction with the sigma-1 receptor has been shown to modulate various cellular processes. For instance, it can inhibit the N-methyl-D-aspartate (NMDA)-induced increase in cGMP, suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway. nih.govtocris.com This has significant implications for understanding the molecular mechanisms underlying neuroprotection and antidepressant effects. The availability of a selective ligand like Igmesine has been instrumental in elucidating the role of sigma-1 receptors in cellular functions such as protein folding and the unfolded protein response. tandfonline.comfrontiersin.org

Overview of Research Trajectory in Neurological and Psychiatric Disorders

The research trajectory for this compound has primarily focused on its potential therapeutic applications in neurological and psychiatric disorders, most notably depression. nih.govwikipedia.org Numerous preclinical studies in animal models demonstrated its antidepressant-like effects. nih.gov These promising early findings led to clinical trials to evaluate its efficacy in patients with major depressive disorder. frontiersin.orgwikipedia.org

In some Phase II clinical trials, Igmesine was found to be as effective as the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). wikipedia.orgresearchgate.net However, subsequent larger Phase III trials did not consistently demonstrate significant effectiveness, which led to the discontinuation of its development for depression. frontiersin.orgwikipedia.org Despite this, the research into Igmesine has provided valuable insights into the potential of sigma-1 receptor agonists as a novel class of antidepressants. nih.govresearchgate.net

Beyond depression, research has also explored the neuroprotective effects of Igmesine. google.comwikipedia.org Studies in animal models of global cerebral ischemia and age-related cognitive decline have shown beneficial effects. google.comwikipedia.org The compound's ability to modulate intracellular calcium mobilization has been a key area of investigation in understanding its neuroprotective mechanisms. frontiersin.orgresearchgate.net Although clinical development has ceased, this compound remains a significant compound in the academic and research spheres for its role in advancing our understanding of the sigma-1 receptor and its therapeutic potential. alzdiscovery.org

Data on this compound

Below are interactive tables summarizing key data related to this compound's binding affinity and its comparative efficacy in research studies.

Table 1: Binding Affinity of this compound

| Compound | Receptor Target | Binding Affinity (IC₅₀/Kᵢ) |

| Igmesine (JO-1784) | Sigma-1 | 39 ± 8 nM (IC₅₀) nih.govgoogle.com |

| Igmesine (JO-1784) | Sigma-1 | 19.1 nM (Kᵢ) tocris.com |

| Igmesine (JO-1784) | Sigma-2 | > 1000 nM (IC₅₀) tocris.com |

| Haloperidol | Sigma-1 | 24 ± 6 nM (IC₅₀) google.com |

| JO-1783 | Sigma-1 | ~10 times less potent than Igmesine google.com |

Table 2: Comparative Research Findings for this compound

| Study Focus | Comparator | Key Finding |

| Antidepressant Efficacy (Phase II) | Fluoxetine | Igmesine showed comparable efficacy to fluoxetine in some trials. wikipedia.orgresearchgate.net |

| Antidepressant Efficacy (Phase III) | Placebo | Failed to show significant effectiveness. frontiersin.orgwikipedia.org |

| Neuroprotection (Preclinical) | N/A | Demonstrated neuroprotective effects in models of cerebral ischemia. google.com |

| Cognitive Enhancement (Preclinical) | N/A | Showed beneficial effects on age-related memory impairment. google.com |

Properties

IUPAC Name |

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHQQPAJNUHKSV-RSGUCCNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130152-35-1 | |

| Record name | Benzenemethanamine, N-(cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130152-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Igmesine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130152351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IGMESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6M14TY35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Signal Transduction Mechanisms of Igmesine Hydrochloride

Sigma-1 Receptor Agonism and Selectivity

The pharmacological profile of Igmesine (B115768) hydrochloride is defined by its potent and selective agonism at the sigma-1 receptor. This selectivity is crucial to its mechanism of action and distinguishes it from other compounds that may interact with a broader range of receptor systems.

Igmesine demonstrates a high binding affinity for the sigma-1 receptor. Research has established its potency with reported IC50 values (the concentration required to inhibit 50% of binding) of approximately 39 ± 8 nM in rat brain membrane preparations. Other studies have reported K D values (dissociation constant, an indicator of binding affinity) as low as 19.1 nM. This high affinity underscores its potent interaction with the sigma-1 receptor protein.

Table 1: Igmesine Hydrochloride Binding Affinity for Sigma-1 Receptor

| Parameter | Value | Source Tissue |

|---|---|---|

| IC50 | 39 ± 8 nM | Rat Brain Membrane |

A key feature of Igmesine's pharmacological profile is its pronounced selectivity for the sigma-1 receptor over the sigma-2 (σ2) subtype. While it binds potently to sigma-1 receptors, it exhibits little to no significant activity at sigma-2 receptors, with a reported IC50 value greater than 1000 nM. This marked difference in affinity highlights a highly selective binding profile. The selectivity ratio, which compares the affinity for the sigma-2 receptor to the sigma-1 receptor, is therefore exceptionally high, confirming Igmesine as a selective sigma-1 receptor ligand.

Table 2: Comparative Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (IC50) |

|---|---|

| Sigma-1 (σ1) | ~39 nM |

The interaction of ligands with the sigma-1 receptor is known to be stereospecific. Pharmacological studies and literature consistently refer to the active form of Igmesine as (+)-Igmesine hydrochloride. google.com The sigma-1 receptor itself demonstrates a preference for the dextrorotatory (+) isomers of various benzomorphan (B1203429) opiates, such as (+)-pentazocine. google.com This established preference for specific stereoisomers indicates that the three-dimensional structure of the ligand is critical for effective binding to the receptor site. The specific investigation of (+)-Igmesine implies that its enantiomer, (-)-Igmesine, would likely exhibit a significantly lower binding affinity, a hallmark of stereospecific receptor-ligand interactions.

Intracellular Signaling Pathways Modulated by this compound

As an agonist at the sigma-1 receptor, this compound modulates critical intracellular signaling pathways. The sigma-1 receptor, functioning as a chaperone protein at the ER, is strategically positioned to influence cellular stress responses and calcium signaling.

A primary mechanism through which Igmesine exerts its effects is the modulation of cellular calcium (Ca²⁺) homeostasis. Activation of the sigma-1 receptor by agonists like Igmesine has been shown to potentiate the mobilization of intracellular Ca²⁺. researchgate.net This process is multifaceted and involves both the influx of extracellular calcium and the release of calcium from intracellular stores.

Research indicates that the behavioral effects of Igmesine are dependent on this modulation of calcium. researchgate.net The process involves:

Extracellular Ca²⁺ Influx : The initial action involves an influx of extracellular calcium, a process that appears to engage both L-type and N-type voltage-dependent calcium channels (VDCCs). researchgate.net

Intracellular Ca²⁺ Mobilization : A selective effect mediated by the sigma-1 receptor involves the mobilization of Ca²⁺ from intracellular stores. This action primarily involves Inositol (B14025) 1,4,5-trisphosphate (InsP₃) receptor-sensitive Ca²⁺ pools located on the endoplasmic reticulum. researchgate.net

This dual influence on both influx and intracellular release allows for a nuanced and effective modulation of postsynaptic responses to neurotransmitters. researchgate.net

The sigma-1 receptor is highly concentrated at the mitochondria-associated ER membrane (MAM), a critical interface where these two organelles physically connect and communicate. mdpi.com This subcellular localization is central to the receptor's function as a modulator of inter-organelle signaling, particularly in the context of calcium exchange.

The sigma-1 receptor acts as a chaperone protein at the MAM, where it directly interacts with and stabilizes the IP₃ receptor, a key channel responsible for releasing Ca²⁺ from the ER. wikipedia.org By stabilizing the IP₃ receptor, sigma-1 receptor activation ensures a proper and regulated flow of Ca²⁺ from the ER directly to the mitochondria. This localized calcium transfer is vital for stimulating mitochondrial activity and ATP (adenosine triphosphate) production. Activation of the sigma-1 receptor by an agonist such as Igmesine is therefore understood to support the functional integrity of this ER-mitochondria interface, helping to prevent ER stress and mitochondrial dysfunction. nih.gov

Regulation of Cellular Calcium Homeostasis and Mobilization

Interaction with Inositol Trisphosphate Receptor

The action of igmesine is intrinsically linked to the mobilization of intracellular calcium (Ca2+), a process significantly mediated by its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R). The S1R, when activated by an agonist like igmesine, dissociates from its resident chaperone, BiP (Binding Immunoglobulin Protein), and translocates to interact with and stabilize IP3R type 3 (IP3R3) at the MAM. frontiersin.orgnih.govfrontiersin.org This stabilization enhances the receptor's sensitivity to its ligand, IP3, thereby potentiating the release of Ca2+ from the endoplasmic reticulum stores into the cytoplasm and mitochondria. nih.govnih.gov

Experimental evidence underscores the critical role of this pathway. Studies have shown that the behavioral effects of igmesine are potentiated by bradykinin, a positive modulator of the IP3 receptor. researchgate.net Conversely, the effects are blocked by the IP3 receptor antagonist xestospongin C, confirming that IP3R-sensitive Ca2+ pools are primarily involved in the downstream signaling cascade initiated by igmesine. researchgate.net

| Modulator | Receptor Target | Effect on Igmesine's Behavioral Action |

|---|---|---|

| Bradykinin | IP3 Receptor (Positive Modulator) | Potentiated |

| Xestospongin C | IP3 Receptor (Antagonist) | Blocked |

Influence on Ca2+ Channel Activities

In addition to mobilizing intracellular Ca2+ stores, the pharmacological effects of igmesine are also dependent on the influx of extracellular Ca2+. Research indicates that both L-type and N-type voltage-dependent calcium channels (VDCCs) are involved in the signal transduction pathway following S1R activation by igmesine. researchgate.net

The importance of this extracellular influx is demonstrated by experiments using various Ca2+ channel modulators. The administration of the calcium chelator EGTA, which reduces the availability of extracellular Ca2+, was found to block the antidepressant-like effects of igmesine in preclinical models. researchgate.net Furthermore, specific antagonists for VDCCs, such as verapamil (B1683045) (L-type) and ω-conotoxin GVI (N-type), also successfully blocked igmesine's effects. researchgate.net In contrast, potentiation of igmesine's action was observed with the use of (-)-Bay K8644, an L-type VDCC agonist. researchgate.net

| Compound | Mechanism of Action | Effect on Igmesine's Action |

|---|---|---|

| EGTA | Extracellular Ca2+ Chelator | Blocked |

| Verapamil | L-type VDCC Antagonist | Blocked |

| ω-conotoxin GVI | N-type VDCC Antagonist | Blocked |

| (-)-Bay K8644 | L-type VDCC Agonist | Potentiated |

Modulation of Endoplasmic Reticulum Stress Response

The sigma-1 receptor is a key regulator of the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR). mdpi.com ER stress occurs when misfolded or unfolded proteins accumulate in the ER lumen, triggering a signaling cascade to restore homeostasis or, if the stress is prolonged, initiate apoptosis. As a chaperone protein located at the ER, the S1R is strategically positioned to modulate this process. frontiersin.orgnih.gov

Upon stimulation by agonists such as igmesine, the S1R dissociates from the master ER chaperone BiP and interacts with ER stress sensors, including IRE1 (inositol-requiring enzyme 1) and PERK (protein kinase RNA-like ER kinase). nih.govnih.govfrontiersin.org Activation of S1R has been shown to be neuroprotective by suppressing ER stress. frontiersin.org Studies with various S1R agonists demonstrate a reduction in the expression of key ER stress markers like phosphorylated PERK (p-PERK), phosphorylated IRE1α (p-IRE1α), and activating transcription factor 6 (ATF6) following ischemic events. frontiersin.orgelsevierpure.com By stabilizing these pathways, S1R activation helps mitigate cellular damage and promote survival under stressful conditions. nih.govnih.gov

Clearance of Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular damage in various pathologies. nih.govmdpi.com The S1R plays a significant role in the cellular response to oxidative stress. mdpi.com S1R activation itself can be triggered by the accumulation of mitochondrial ROS, highlighting its role as a sensor for cellular stress. frontiersin.orgnih.gov

S1R agonists have demonstrated the ability to protect against pathological oxidative stress. researchgate.netnih.gov This protective mechanism is linked to the receptor's location at the MAM, where it can influence mitochondrial function and ROS production. frontiersin.org Pretreatment with S1R agonists has been shown to effectively protect neurons against cell death induced by hydrogen peroxide (H2O2). frontiersin.org The activation of S1R is believed to promote a cellular antioxidant response, thereby enhancing the clearance of ROS and protecting against oxidative damage. nih.gov

Activation of Downstream Kinase Pathways (e.g., CaMKII, ERK1/2, mTOR)

The modulation of intracellular Ca2+ levels by igmesine serves as a crucial upstream event that triggers a cascade of downstream signaling pathways involving several protein kinases. These kinases are pivotal in mediating long-term changes in neuronal function. Key pathways implicated in S1R signaling include those mediated by Ca2+/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinases 1/2 (ERK1/2), and the mammalian target of rapamycin (B549165) (mTOR). frontiersin.orgnih.govnih.gov

Modulation of calcium signaling by S1R activation is a known mechanism for stimulating CaMKII and ERK. frontiersin.org The influx of Ca2+ can directly activate CaMKII, a critical enzyme in synaptic plasticity. nih.gov Similarly, Ca2+ influx can lead to the activation of the Ras-Raf-MEK-ERK pathway. mdpi.com The mTOR and ERK1/2 pathways are also known to have significant crosstalk, allowing for complex regulation of cellular processes like protein synthesis. nih.govmdpi.com Therefore, it is understood that by modulating Ca2+ homeostasis, igmesine can initiate these kinase cascades, which are fundamental for its effects on neuroplasticity and cellular resilience.

Implications for Neuroplasticity and Neurotrophic Factor Expression (e.g., BDNF)

The activation of downstream kinase pathways by igmesine has profound implications for neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. This process is fundamental to learning, memory, and recovery from injury. A critical mediator of neuroplasticity is the brain-derived neurotrophic factor (BDNF). nih.govfrontiersin.org

Sigma-1 receptor agonists are known to promote synaptic plasticity and enhance neuronal resilience, in large part through their ability to upregulate the expression and secretion of BDNF and activate its corresponding receptor, TrkB. frontiersin.org The activation of the ERK pathway, a downstream effect of S1R agonism, is a well-established route for increasing BDNF transcription. mdpi.com BDNF, in turn, supports neuronal survival, growth, and the formation and strengthening of synapses. mdpi.com The capacity of igmesine to reverse learning and memory deficits in preclinical models provides strong behavioral evidence of its ability to positively modulate neuroplasticity, likely through these BDNF-related mechanisms. nih.gov

Neurotransmitter System Modulation by this compound

A primary target of this modulation is the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors. nih.gov Igmesine has been shown to potentiate NMDA-induced neuronal activation in the nucleus accumbens. nih.gov It also interferes with the NMDA receptor/nitric oxide synthase/cGMP pathway, as evidenced by its ability to block NMDA-induced increases in cGMP. nih.gov

While S1Rs can influence dopaminergic, serotonergic, and cholinergic systems, igmesine's direct effects on monoamine uptake and synthesis are distinct from those of classic antidepressants. nih.govnih.gov Acute treatment with igmesine shows weak effects on noradrenaline uptake and lacks significant activity in altering serotonin (B10506) or dopamine (B1211576) synthesis. nih.gov However, chronic administration results in a significant decrease in the density of beta-adrenergic receptors, an effect also seen with traditional antidepressants. nih.gov

Interference with NMDA Receptor/Nitric Oxide Synthase/cGMP Pathway

This compound has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway. Research indicates that igmesine can block the NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP) nih.gov. This suggests a modulatory role on this critical signaling cascade. The activation of NMDA receptors typically leads to an influx of calcium into the postsynaptic neuron. This increase in intracellular calcium activates nitric oxide synthase (NOS), which in turn synthesizes nitric oxide (NO). NO then activates soluble guanylate cyclase, leading to the production of cGMP nih.govresearchgate.net. By blocking the increase in cGMP initiated by NMDA receptor activation, igmesine may influence a variety of downstream cellular processes regulated by this pathway.

| Compound | Effect on NMDA-induced cGMP increase | Implication |

| Igmesine | Blocks the increase | Interference with the NMDA/NO/cGMP signaling pathway |

Modulation of NMDA Receptor-Induced Neuronal Firing in Hippocampal Regions

The NMDA receptor is crucial in regulating the firing rate of hippocampal circuits iucc.ac.il. While direct studies detailing the specific effects of igmesine on NMDA receptor-induced neuronal firing in the hippocampus are not extensively detailed in the provided search results, its interference with the NMDA receptor pathway suggests a potential modulatory role. NMDA receptor activation is known to enhance inhibitory GABAergic transmission onto hippocampal pyramidal neurons, a process that can involve both presynaptic and postsynaptic mechanisms researchgate.net. Given that igmesine interacts with the NMDA receptor system, it may influence the excitability and firing patterns of hippocampal neurons, which are fundamental to learning and memory processes. The modulation of NMDA receptors can have a significant impact on neuronal protection and synaptic plasticity within the hippocampus nih.gov.

Effects on Acetylcholine (B1216132) Release

As a sigma-1 receptor agonist, igmesine is implicated in the modulation of cholinergic neurotransmission. Stimulation of sigma-1 receptors has been demonstrated to increase the extracellular levels of acetylcholine nih.gov. This effect is notably region-specific, with sigma-1 receptor agonists impacting acetylcholine release in the hippocampus and prefrontal cortex, but not in the striatum nih.gov. The enhancement of acetylcholine release by sigma-1 receptor agonists is thought to be mediated through the modulation of calcium mobilization nih.govresearchgate.net. For instance, the selective sigma-1 receptor agonist SA4503 has been shown to significantly enhance cerebral acetylcholine release in the rat frontal cortex and hippocampus nih.gov. This suggests that igmesine, through its action on sigma-1 receptors, could play a role in cognitive functions that are dependent on cholinergic signaling in these brain regions.

| Brain Region | Effect of Sigma-1 Receptor Agonists on Acetylcholine Release |

| Hippocampus | Increased release nih.govnih.gov |

| Prefrontal Cortex | Increased release nih.govnih.gov |

| Striatum | No significant change nih.govnih.gov |

Serotonergic System Interactions

In vitro studies have demonstrated that igmesine exhibits weak effects on the uptake of serotonin (5-HT) in the brain nih.gov. This suggests that the primary mechanism of action of igmesine is not through the direct inhibition of the serotonin transporter, a common target for many antidepressant medications. While it may have some minor interaction with 5-HT uptake, its more significant pharmacological effects are likely mediated through other mechanisms.

Despite its weak effect on 5-HT uptake, igmesine and other sigma-1 ligands have been shown to modulate serotonergic neurotransmission. Studies have indicated that certain sigma-1 ligands can increase the firing activity of serotonin neurons in the dorsal raphe nucleus (DRN) nih.govnih.gov. This modulation of serotonergic neuronal firing suggests an indirect mechanism by which igmesine could influence the serotonin system. The interaction with the 5-HT system is a key area of investigation for understanding the potential antidepressant-like effects of sigma ligands nih.govnih.gov. The serotonergic system, with pathways originating from the raphe nuclei, plays a critical role in modulating the activity of various neuronal types and the release of other neurotransmitters throughout the brain frontiersin.org.

Noradrenergic System Interactions

Weak Effects on Norepinephrine (B1679862) Uptake In Vivo

In vivo studies have demonstrated that this compound exerts only weak effects on the reuptake of norepinephrine (NE) at behaviorally active doses. apexbt.comnih.gov Unlike typical tricyclic antidepressants such as desipramine (B1205290), which show significant reductions in norepinephrine neuronal uptake, igmesine's impact is minimal. nih.gov Specifically, in a 21-day study, while desipramine (DMI) treatment resulted in a 40% reduction in NE neuronal uptake, the igmesine-treated group showed no such significant decrease. apexbt.comnih.gov This distinction highlights that the primary mechanism of action for igmesine is not the potent inhibition of the norepinephrine transporter, a key function of many established antidepressant medications. nih.govnih.gov Although a partial modulation by the monoaminergic system is suggested, the pharmacological actions of igmesine are not primarily driven by strong interactions with norepinephrine reuptake mechanisms. apexbt.comnih.gov

| Compound | Reduction in NE Neuronal Uptake |

|---|---|

| This compound | No significant reduction |

| Desipramine (DMI) | 40% |

| Fluoxetine (B1211875) | No significant reduction |

Dopaminergic System Interactions

This compound's interaction with the dopaminergic system is nuanced and does not involve direct alteration of dopamine (DA) synthesis. apexbt.comnih.gov As a selective sigma-1 (σ1) receptor ligand, its effects on dopaminergic neurons are considered part of the broader modulatory role of sigma receptors on central neurotransmitter systems. apexbt.com

A significant finding from neurochemical analysis is the effect of igmesine on tyrosine hydroxylase (TH) activity. Following a 21-day treatment period, igmesine, similar to desipramine and fluoxetine, induced a significant reduction in TH activity by 30-32%. apexbt.comnih.gov Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. This reduction suggests an indirect regulatory effect on the dopamine synthesis pathway, potentially as a downstream consequence of its primary action at sigma-1 receptors. However, in vivo studies confirm that at behaviorally active doses, igmesine does not alter dopamine synthesis itself. apexbt.comnih.gov

| Compound | Reduction in TH Activity |

|---|---|

| This compound | 30-32% |

| Desipramine (DMI) | 30-32% |

| Fluoxetine | 30-32% |

Lack of Activity on Monoamine Oxidase A or B

Research has conclusively shown that this compound is inactive as an inhibitor of monoamine oxidase (MAO) A or B. apexbt.comnih.gov Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters. mdpi.com Inhibitors of these enzymes constitute a class of antidepressant drugs. mdpi.compsychiatry-psychopharmacology.com However, acute treatment studies with igmesine demonstrated a lack of activity against either MAO-A or MAO-B, with an IC50 value greater than 10 µM. nih.gov This indicates that the antidepressant-like effects observed with igmesine are not mediated by the inhibition of monoamine neurotransmitter breakdown, distinguishing it mechanistically from MAO inhibitor drugs. apexbt.comnih.gov

| Enzyme | Inhibitory Activity (IC50) |

|---|---|

| Monoamine Oxidase A (MAO-A) | >10 µM (Inactive) |

| Monoamine Oxidase B (MAO-B) | >10 µM (Inactive) |

Preclinical Research Findings on Igmesine Hydrochloride

Neuroprotective and Neuroplasticity Research

Laboratory studies have explored the neuroprotective mechanisms of igmesine (B115768), suggesting it may offer benefits in conditions characterized by neuronal damage and cognitive deficits. alzdiscovery.org As a sigma-1 receptor agonist, igmesine is thought to influence neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. helsinki.fimdpi.com Sigma-1 receptors are involved in modulating various cellular functions, including calcium signaling and neuronal firing, which are critical for learning and memory. alzdiscovery.org The activation of these receptors may protect against cell death and is believed to be the mechanism underlying the cognitive benefits observed in preclinical models. alzdiscovery.orgnih.govmdpi.com

Efficacy in Models of Global Cerebral Ischemia

Igmesine hydrochloride has demonstrated significant neuroprotective effects in a gerbil model of global cerebral ischemia. alzdiscovery.orgwikipedia.orgnih.gov In these studies, a temporary bilateral occlusion of the carotid arteries was used to induce brain-wide ischemia, leading to extensive neuronal death, particularly in the CA1 region of the hippocampus.

Post-ischemic administration of igmesine provided substantial protection against this ischemia-induced cell death. nih.gov Furthermore, the treatment was found to mitigate some of the functional consequences of the ischemic insult. Specifically, igmesine attenuated the hyperactivity observed in the animals following the procedure. alzdiscovery.orgnih.gov It also reduced the increase in nitric oxide synthase activity, which is associated with neuronal damage after an ischemic event. alzdiscovery.orgnih.gov These findings suggest that igmesine can protect against the structural and functional damage caused by global cerebral ischemia in this animal model. alzdiscovery.orgnih.gov

Table 1: Effects of this compound in a Gerbil Model of Global Cerebral Ischemia

| Endpoint Measured | Observation in Ischemic Animals (Control) | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Neuronal Cell Death (CA1 Region) | Extensive neuronal death | Significant protection against cell death | alzdiscovery.orgnih.gov |

| Home Cage Activity | Large increase in activity (hyperactivity) | Attenuated the ischemia-induced hyperactivity | alzdiscovery.orgnih.gov |

| Nitric Oxide Synthase Activity | Large increase in all brain regions examined | Attenuated the increased NO synthase activities | alzdiscovery.orgnih.gov |

Cognitive Enhancement in Animal Models

Beyond its neuroprotective effects, igmesine has shown promise as a cognitive enhancer in several animal models representing different types of memory impairment. alzdiscovery.org Studies indicate that the anti-amnesic effects of sigma-1 receptor ligands like igmesine are most prominent under pathological conditions where cognitive functions are already impaired due to deficits in neural transmission. alzdiscovery.org

In a rat model, igmesine treatment has been shown to improve cognitive functions impaired by scopolamine. alzdiscovery.org Scopolamine is a muscarinic receptor antagonist that induces temporary amnesia, creating a widely used model for studying memory deficits, particularly those related to cholinergic system dysfunction. mdpi.comfrontiersin.org The ability of igmesine to counteract the amnesic effects of scopolamine suggests a potential role in modulating cholinergic pathways or downstream signaling to improve memory. alzdiscovery.org

Igmesine has been studied in the Senescence-Accelerated Mouse Prone 8 (SAMP8) strain, a model that exhibits an early onset of age-related learning and memory deficits. alzdiscovery.orgmdpi.comnih.gov In these mice, igmesine demonstrated beneficial effects on learning impairments. wikipedia.org

Interestingly, research suggests a difference between acute and chronic administration in this model. While acute treatment showed cognitive benefits, chronic administration over ten days appeared less effective for long-term memory retrieval. alzdiscovery.org This observation has led to the suggestion that igmesine may be more suitable as a cognitive enhancer in specific situations rather than a chronic treatment for neurodegenerative conditions. alzdiscovery.org

Table 2: Effects of this compound in SAMP8 Mice

| Treatment Regimen | Cognitive Outcome | Implication | Reference |

|---|---|---|---|

| Acute Administration | Improved cognitive function | Potential as a cognitive enhancer | alzdiscovery.org |

| Chronic Administration (10 days) | Less effective on long-term memory retrieval | May be less suited for chronic neurodegenerative conditions | alzdiscovery.org |

Preclinical studies have also explored the effects of igmesine in rats that were exposed to cocaine prenatally. alzdiscovery.org This type of exposure can lead to significant and lasting cognitive deficits, including impaired cognitive flexibility and reversal learning. nih.govnih.gov Research has shown that igmesine treatment can improve cognitive functions in rats that have been prenatally exposed to cocaine, suggesting it may help reverse these specific learning deficits. alzdiscovery.org

The cognitive-enhancing properties of igmesine have also been demonstrated in a mouse model of chronic alcohol consumption. alzdiscovery.org Chronic alcohol use is known to cause cognitive impairment, and preclinical models are used to study the underlying mechanisms and potential treatments. nih.govresearchgate.net The finding that igmesine can improve cognitive functions in this context further supports its potential as a cognitive enhancer across different models of memory impairment. alzdiscovery.org

Attenuation of Amyloid-Beta (Aβ25-35) Induced Neurotoxicity in Alzheimer's Disease Models

Igmesine, a selective sigma-1 receptor agonist, has demonstrated neuroprotective properties in preclinical models of Alzheimer's disease, particularly against the neurotoxicity induced by the amyloid-beta fragment Aβ25-35. nih.gov This specific fragment is considered a critical toxic component of the full-length amyloid-beta peptide and is known to cause significant neuronal damage. nih.gov In animal models, mice injected intracerebroventricularly with Aβ25-35 develop memory deficits and exhibit behaviors relevant to the neuropsychiatric symptoms of Alzheimer's disease. nih.gov Studies have shown that treatment with igmesine can counteract some of these effects. For instance, in mice treated with the Aβ25-35 peptide, igmesine showed antidepressant effects in the forced swim test, a common behavioral assay. nih.gov The neuroprotective actions of sigma-1 receptor ligands like igmesine are thought to be modulatory, often occurring when neuronal transmission is already impaired. alzdiscovery.org

It is important to note a potential caveat: some research suggests that while sigma-1 receptor activation can be neuroprotective, it may also under certain circumstances aggravate Aβ-mediated neurotoxicity and apoptosis through its interaction with specific NMDA receptor subunits. alzdiscovery.org

While direct studies on igmesine's effect on Aβ25-35-induced apoptosis are limited, the broader class of sigma-1 receptor agonists has shown protective effects against programmed cell death. Apoptosis is a key mechanism of neuronal loss in Alzheimer's disease. nih.gov For example, another sigma-1 agonist, blarcamesine (B1667132), has been shown to reduce indicators of apoptosis, such as the Bax/Bcl-2 ratio and the release of cytochrome C into the cytosol in preclinical models. nih.gov The activation of the sigma-1 receptor is generally considered essential for cell survival under stress conditions. alzheimersnewstoday.com However, it has been suggested that this effect could be a "double-edged sword," as interactions with NR2B subunit-containing NMDA receptors might potentially aggravate apoptosis. alzdiscovery.org

Neuroinflammation is a chronic inflammatory response within the brain and a key pathological feature of Alzheimer's disease, involving the activation of brain immune cells and the release of pro-inflammatory molecules. technologynetworks.comnih.gov While specific studies detailing igmesine's impact on Aβ25-35-induced neuroinflammation are not prevalent in the reviewed literature, the mechanism of action for related compounds suggests a potential role. For instance, other experimental drugs targeting neurodegeneration have been shown to reduce brain inflammation associated with Alzheimer's disease. scitechdaily.com The therapeutic strategy of targeting neuroinflammation is gaining traction, as chronic activation of immune cells like microglia can lead to neurotoxicity. nih.gov

The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is a central hallmark of Alzheimer's pathology that correlates with cognitive decline. nih.gov Preclinical research on other sigma-1 receptor agonists provides evidence for a role in mitigating this pathology. In mouse models of Alzheimer's disease, the sigma-1 agonist blarcamesine was found to prevent the hyperphosphorylation of tau. nih.gov The sigma-1 receptor plays a role in regulating proper tau phosphorylation, which is crucial for normal axonal function. nih.gov

The accumulation of amyloid-beta plaques is a primary diagnostic criterion for Alzheimer's disease. nih.gov Research into sigma-1 receptor activation suggests a mechanism for reducing this burden. A study using the sigma-1 receptor agonist PRE-084 in mice injected with amyloid-beta found that the treatment led to a synergistic lowering of Aβ levels in the brain. nih.gov This effect was associated with an increase in the levels of low-density lipoprotein receptor-related protein 1 (LRP-1), a protein involved in clearing amyloid-beta from the brain. nih.gov By activating the sigma-1 receptor, it may be possible to enhance the clearance of toxic Aβ oligomers and restore cognitive function. mdpi.com

| Compound Class | Specific Agonist Studied | Model | Key Finding | Reference |

|---|---|---|---|---|

| Sigma-1 Receptor Agonist | Igmesine | Aβ25-35-injected mice | Demonstrated antidepressant effects against Aβ-induced behavioral changes. | nih.gov |

| Sigma-1 Receptor Agonist | PRE-084 | Aβ-injected mice | Lowered Aβ levels in the brain and increased LRP-1 expression. | nih.gov |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant system to detoxify them, is a significant contributor to the neurodegeneration seen in Alzheimer's disease. nih.gov The Aβ25-35 fragment, in particular, is known to play a role in free radical-associated neurotoxicity. nih.gov Sigma-1 receptor agonists have been shown to act as potent neuroprotectants by functioning as antioxidants and safeguarding mitochondria, the primary sites of cellular energy production and ROS generation. alzheimersnewstoday.com Studies have demonstrated that sigma-1 receptor ligands can reduce oxidative stress in various in vitro and in vivo models by protecting the endoplasmic reticulum and mitochondria. nih.gov This antioxidant property is crucial for cell survival under the pathological stress conditions characteristic of Alzheimer's disease. alzheimersnewstoday.com

Modulation of Dendritic Spine Arborization and Synaptic Activity

While direct studies on this compound's effect on dendritic spine arborization are limited, a substantial body of research has focused on its target, the sigma-1 receptor, revealing its critical role in neuronal plasticity, neurite outgrowth, and the formation of dendritic spines. pnas.orgnih.govnih.govsmartscitech.com Sigma-1 receptors are understood to be ligand-operated receptor chaperones located at the endoplasmic reticulum-mitochondrion interface, where they modulate a variety of cellular functions crucial for neuronal health and synaptic integrity. alzdiscovery.orgresearchgate.net

Research indicates that sigma-1 receptors are key regulators of hippocampal dendritic spine formation. pnas.orgnih.gov Studies using siRNA to knock down sigma-1 receptors in rat hippocampal primary neurons resulted in a significant deficit in the formation of dendritic spines. pnas.orgnih.gov This effect was linked to the Rac1·GTP pathway, a critical signaling pathway in the morphogenesis and maturation of dendritic spines. pnas.org The activation of sigma-1 receptors is believed to support synaptic plasticity and neuronal resilience, in part by upregulating Brain-Derived Neurotrophic Factor (BDNF) and its TrkB receptor signaling. nih.gov

Furthermore, agonists of the sigma-1 receptor have been shown to promote neurite outgrowth, a fundamental process in the development and plasticity of the nervous system. nih.govsmartscitech.commdpi.com This effect is observed even under pathological conditions, such as glutamate excitotoxicity. smartscitech.com The mechanism is thought to involve the enhancement of neurotrophin receptor-mediated signaling. smartscitech.com For instance, the selective serotonin (B10506) reuptake inhibitor (SSRI) fluvoxamine, which also possesses potent sigma-1 receptor agonist activity, has been shown to potentiate nerve-growth factor (NGF)-induced neurite outgrowth in PC12 cells, an effect that was blocked by a selective sigma-1 receptor antagonist. researchgate.net These findings collectively suggest that by activating sigma-1 receptors, this compound likely contributes to the structural and functional plasticity of synapses.

Antidepressant-like Effects

This compound has demonstrated notable antidepressant-like effects in various preclinical rodent models of depression. alzdiscovery.orgwikipedia.org The most commonly utilized of these are the Forced Swim Test (FST) and the Tail Suspension Test (TST), both of which are designed to assess behavioral despair, a core symptom of depressive disorders. nih.gov In these tests, antidepressant compounds typically reduce the duration of immobility, indicating an escape-oriented, or active coping, behavior. nih.gov

In the FST, Igmesine has been shown to reduce stress-induced immobility in rats. alzdiscovery.org Similarly, studies in Swiss mice have confirmed the antidepressant-like action of Igmesine, demonstrating a reduction in immobility time in the FST. nih.gov The antidepressant potential of sigma-1 receptor agonists as a class is well-documented in these behavioral paradigms. nih.gov

Table 1: Summary of Igmesine's Effects in Rodent Behavioral Models of Depression

| Model | Species | Key Finding |

| Forced Swim Test (FST) | Rat | Reduced stress-induced immobility. alzdiscovery.org |

| Forced Swim Test (FST) | Mouse | Exerted a dose-dependent antidepressant-like action by decreasing immobility time. nih.gov |

The antidepressant-like effects of Igmesine are closely linked to the modulation of intracellular calcium (Ca²⁺) signaling. alzdiscovery.orgnih.gov Sigma-1 receptors, the primary target of Igmesine, are strategically located at the endoplasmic reticulum (ER) membrane, where they regulate calcium mobilization and homeostasis. alzdiscovery.orgmdpi.com

Preclinical evidence strongly supports the involvement of calcium-dependent pathways in Igmesine's mechanism of action. nih.gov A pivotal study in Swiss mice demonstrated that the antidepressant-like effect of Igmesine in the Forced Swim Test was completely abolished by the pre-administration of either EGTA, a Ca²⁺ chelator, or verapamil (B1683045), a Ca²⁺ channel blocker. nih.gov This indicates that the behavioral effects of Igmesine are contingent upon the availability and flux of calcium ions.

Upon activation by an agonist like Igmesine, sigma-1 receptors are thought to dissociate from the IP3 receptor at the ER, leading to the mobilization of calcium from internal stores. alzdiscovery.org This modulation of Ca²⁺ signaling can, in turn, influence a cascade of downstream events, including the activation of calcium/calmodulin-dependent kinases (CaMKs), which are involved in neuroplasticity and the expression of factors like BDNF. nih.govfrontiersin.org Therefore, sigma-1 receptors play a significant role in regulating the Ca²⁺-dependent mechanisms that underlie antidepressant action. nih.gov

A growing body of evidence indicates that the glutamatergic system, particularly signaling through the N-methyl-D-aspartate (NMDA) receptor, is critically involved in the pathophysiology of depression and the mechanism of action of antidepressants. nih.gov Igmesine, through its action on sigma-1 receptors, directly modulates this system. alzdiscovery.orgnih.gov

Sigma-1 receptors interact with NMDA receptors to influence neuronal firing and neurotransmitter release, including that of glutamate. alzdiscovery.org The potentiation of NMDA receptor-mediated responses in the hippocampus by sigma-1 agonists is a well-established phenomenon. nih.govnih.gov This interaction is thought to facilitate compensatory glutamatergic signaling in neural circuits that may be compromised in depressive states. nih.gov

Research has shown that Igmesine can block NMDA-induced increases in cGMP, suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway. nih.gov Furthermore, activation of sigma-1 receptors can lead to an increased expression of NMDA receptor subunits (GluN2A and GluN2B) and the postsynaptic density protein 95 (PSD-95), both of which are essential for synaptic plasticity associated with NMDA receptor signaling. nih.govnih.gov This evidence collectively points to the regulation of glutamatergic neurotransmission as a key component of Igmesine's antidepressant-like effects. nih.gov

Research in Other Potential Therapeutic Areas

Beyond its antidepressant-like properties, Igmesine has been investigated for its potential to ameliorate cognitive deficits. Numerous preclinical studies have demonstrated that Igmesine possesses anti-amnesic effects and can improve cognitive function in animal models of memory impairment. alzdiscovery.org

The anti-amnesic properties of Igmesine have been observed in various contexts of cognitive dysfunction. For instance, it has been shown to reverse learning impairments induced by the NMDA receptor antagonist dizocilpine in mice. researchgate.net Further studies have confirmed its efficacy in a rat model of scopolamine-induced amnesia, which mimics cholinergic deficits associated with neurodegenerative diseases. alzdiscovery.org Igmesine has also shown cognitive benefits in a mouse model of accelerated aging (SAMP8 mice). alzdiscovery.org The anti-amnesic effects of sigma-1 receptor ligands like Igmesine appear to be most prominent under conditions where cognitive functions are already impaired due to deficits in neural transmission. alzdiscovery.org

Table 2: Preclinical Models of Cognitive Impairment Responsive to Igmesine

| Model of Impairment | Species | Key Finding |

| Dizocilpine-induced Amnesia | Mouse | Reversed learning impairments in spontaneous alternation and passive avoidance tasks. researchgate.net |

| Scopolamine-induced Amnesia | Rat | Improved cognitive function. alzdiscovery.org |

| Accelerated Aging (SAMP8) | Mouse | Showed cognitive benefits. alzdiscovery.org |

| Prenatal Cocaine Exposure | Rat | Improved cognitive functions. alzdiscovery.org |

| Chronic Alcohol Consumption | Mouse | Improved cognitive functions. alzdiscovery.org |

The mechanisms underlying these anti-amnesic effects are believed to involve the modulation of multiple neurotransmitter systems. Igmesine's neuroprotective actions appear to stem from its ability to increase the release of acetylcholine (B1216132), modulate NMDA receptor-induced neuronal activity in the hippocampus, and regulate intracellular calcium signaling. alzdiscovery.org

Studies on Potential Anti-Diarrheal Properties

Preclinical research has explored the utility of igmesine as an anti-diarrheal agent. Studies have indicated that igmesine may exert a proabsorptive effect on the jejunal mucosa through a neuronal pathway. nih.gov It has been shown to reverse the increase in short-circuit current induced by vasoactive intestinal polypeptide (VIP) and to inhibit prostaglandin-induced intestinal secretion in human subjects. nih.gov

In various mouse models of toxigenic diarrhea, including those induced by S. enteritidis lipopolysaccharide (LPS), E. coli heat-stable enterotoxin (STa), and C. difficile toxins, igmesine demonstrated anti-diarrheal activity. nih.gov Further investigations in rats have also shown that igmesine can inhibit jejunal secretion induced by cholera toxin and E. coli STa. nih.gov

A comparative study evaluated the oral efficacy of igmesine against another sigma ligand, JO 2871, in mouse models of toxigenic diarrhea. While both compounds dose-dependently reduced fecal output, igmesine required significantly higher doses to achieve its effect compared to JO 2871, which has a higher affinity for sigma receptors. nih.gov

| Diarrhea Model | Igmesine ED₅₀ (μg/kg) | JO 2871 ED₅₀ (μg/kg) |

|---|---|---|

| S. enteritidis LPS-induced | 415 | 10 |

| E. coli STa-induced | 1603 | 20 |

Antineoplastic Investigations

The potential of igmesine as an antineoplastic agent has been the subject of preclinical investigation, focusing on its effects on ion channel activity and cell cycle regulation in cancer cells.

Inhibition of Voltage-Activated K+ Currents in Cancer Cell Lines

Research conducted on cell cultures has demonstrated that igmesine treatment can significantly inhibit voltage-activated potassium (K+) currents. alzdiscovery.org This inhibitory effect was observed in both small cell lung cancer and leukemic cell lines. alzdiscovery.org The modulation of ion channels, such as voltage-activated K+ channels, is a recognized target in cancer therapy as these channels play a role in cancer cell proliferation, migration, and apoptosis.

Mechanisms of Cell Growth Inhibition via Cell Cycle Arrest

Studies have shown that sigma ligands, including igmesine, can inhibit the growth of cancer cells by inducing cell cycle arrest. alzdiscovery.org The primary mechanism identified is the arrest of the cell cycle in the G1 phase. alzdiscovery.org This action halts the progression of the cell cycle before DNA synthesis (S phase), thereby preventing cell proliferation. It has been noted that this growth inhibition occurs through cell cycle arrest rather than by inducing apoptosis (programmed cell death). alzdiscovery.org

| Area of Investigation | Key Finding | Affected Cancer Cell Lines |

|---|---|---|

| Voltage-Activated K+ Currents | Significant inhibition of currents. alzdiscovery.org | Small cell lung cancer, Leukemic cells. alzdiscovery.org |

| Cell Growth Inhibition | Induction of cell cycle arrest in the G1 phase. alzdiscovery.org | Not specified in the provided context. |

Clinical Research Overview of Igmesine Hydrochloride

Clinical Trials in Major Depressive Disorder

Outcomes of Early Phase II Open-Label Studies

Information regarding the specific outcomes of early Phase II open-label studies for igmesine (B115768) hydrochloride in major depressive disorder is not extensively detailed in publicly available literature. Open-label studies are typically designed to gather preliminary data on the safety and potential efficacy of a new treatment, and their results often inform the design of more rigorous, controlled trials. While the positive signals from these early studies were sufficient to advance igmesine to later-stage trials, specific quantitative data from these initial open-label investigations are not readily accessible.

Findings from Double-Blind Randomized Controlled Trials

More substantive data is available from the double-blind, randomized controlled trials of igmesine in MDD. These studies were designed to provide a more definitive assessment of the drug's efficacy compared to both placebo and an active comparator.

A key multicenter, double-blind, placebo-controlled Phase II study conducted over six weeks involved 348 patients with major depressive disorder. In this trial, the efficacy of igmesine was compared to that of the established selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). The results of this study indicated that igmesine was as effective as fluoxetine in reducing depressive symptoms.

Another significant placebo-controlled trial provided more specific insights into the effects of igmesine. In this study, the total score on the Hamilton Depression Rating Scale (HAM-D) was a primary measure of efficacy. The findings revealed a dose-dependent effect, with a lower dose of 25 mg per day demonstrating a significant beneficial effect compared to placebo in a specific patient subgroup. taylorandfrancis.com Conversely, a higher dose of 100 mg per day failed to show a statistically significant improvement over placebo. taylorandfrancis.com This suggests a narrow therapeutic window for the antidepressant effects of igmesine.

Below is a data table summarizing the findings from a key double-blind, placebo-controlled trial of Igmesine.

| Treatment Group | N | Baseline HAM-D Score (Mean) | End of Study HAM-D Score (Mean) | Change from Baseline (Mean) | p-value vs. Placebo |

| Igmesine (25 mg/day) | - | - | - | - | <0.05* |

| Igmesine (100 mg/day) | - | - | - | - | Not Significant |

| Fluoxetine (20 mg/day) | - | - | - | - | - |

| Placebo | - | - | - | - | - |

Note: The statistically significant benefit for the 25 mg/day dose was observed in an out-patient sub-group. Specific numerical values for HAM-D scores were not available in the reviewed sources.

A notable finding from the clinical trials of igmesine was the differential response observed in a subgroup of patients. Specifically, in a multicentric Phase II clinical trial, a significant beneficial effect on the total Hamilton Depression Rating Scale (HAM-D) score was observed with the 25 mg daily dose of igmesine in an out-patient subgroup when compared to placebo. taylorandfrancis.com This suggests that igmesine may have been more effective in patients who were not hospitalized for their depression. However, the higher 100 mg dose did not demonstrate a significant effect even in this subgroup, reinforcing the observation of a complex dose-response relationship. taylorandfrancis.com

The table below illustrates the differential response in the outpatient subgroup.

| Patient Subgroup | Treatment Group | Outcome Measure | Result vs. Placebo |

| Out-patients | Igmesine (25 mg/day) | Change in HAM-D Score | Statistically Significant Improvement |

| Out-patients | Igmesine (100 mg/day) | Change in HAM-D Score | Not Statistically Significant |

Comparative Efficacy with Other Antidepressants (e.g., Fluoxetine)

In early-stage clinical research, Igmesine hydrochloride demonstrated promising efficacy comparable to established antidepressant medications. wikipedia.org Two Phase II clinical trials found that igmesine was effective in treating depression and was as active as the comparator, fluoxetine, a well-known Selective Serotonin Reuptake Inhibitor (SSRI). wikipedia.orgresearchgate.net These initial findings suggested that igmesine, acting as a sigma-1 receptor agonist, could offer a novel mechanism of action for managing major depressive disorder with a therapeutic effect on par with existing standards of care. researchgate.net

| Compound | Mechanism of Action | Comparative Efficacy Finding | Clinical Phase |

|---|---|---|---|

| This compound | Sigma-1 Receptor Agonist | Demonstrated comparable activity to fluoxetine | Phase II |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Served as the active comparator | - |

Results from Later Phase III Clinical Trials

Despite the positive results in Phase II studies, the clinical development of igmesine encountered a significant setback in the subsequent, more extensive Phase III clinical trial. wikipedia.orgfrontiersin.org In a large-scale study, igmesine failed to demonstrate significant effectiveness for the treatment of depression. wikipedia.orgnih.gov The outcome of this pivotal trial was ultimately inconclusive, a result attributed in part to a high placebo-response rate, which can often complicate the assessment of a drug's true efficacy in psychiatric disorders. researchgate.net This failure to meet the primary endpoints in the Phase III stage was a critical determinant in the decision to halt further development. frontiersin.orgnih.gov

| Trial Phase | Primary Objective | Key Outcome | Reported Reason for Outcome |

|---|---|---|---|

| Phase III | To confirm the efficacy of Igmesine in treating major depression | Failed to show significant effectiveness | High placebo-response rate contributed to an inconclusive result |

Interpretations and Implications of Clinical Trial Outcomes

Factors Contributing to Clinical Development Discontinuation

The primary factor leading to the discontinuation of this compound's clinical development was its failure to demonstrate statistically significant efficacy in a large Phase III clinical trial for major depression. wikipedia.orgnih.gov While earlier Phase II trials had shown that igmesine was as effective as fluoxetine, these promising results were not replicated in the larger, more definitive Phase III study. wikipedia.orgresearchgate.net An inconclusive outcome, confounded by a high response rate in the placebo group, meant the trial could not confirm the drug's therapeutic benefit, leading to the cessation of its development for this indication. researchgate.netfrontiersin.org

Challenges in Translating Preclinical Efficacy to Clinical Success

The case of igmesine highlights the significant challenges in translating promising preclinical data into successful clinical outcomes, a common issue in neuropsychiatric drug development. nih.gov In animal studies, igmesine and other sigma-1 receptor agonists showed distinct antidepressant-like and neuroprotective effects. wikipedia.orgnih.gov However, these effects did not translate into proven efficacy in large-scale human trials. nih.gov This discrepancy underscores the limitations of animal models in fully predicting the complex pathophysiology of human depression and the therapeutic response in a heterogeneous patient population. The failure of igmesine in Phase III, despite a novel mechanism of action and positive early trials, serves as a key example of the translational difficulties faced in the development of new treatments for psychiatric disorders. frontiersin.orgresearchgate.net

Research Methodologies and Experimental Models Utilized for Igmesine Hydrochloride Studies

In Vitro Experimental Methodologies

In vitro studies form the bedrock of understanding a compound's direct biological effects at the molecular and cellular levels, independent of systemic physiological factors. For Igmesine (B115768) hydrochloride, these laboratory-based experiments have provided precise data on its interactions with specific neural targets.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its biological targets. These assays typically use radiolabeled ligands to compete with the compound of interest for binding to specific receptors in preparations of brain tissue membranes. Studies have demonstrated that Igmesine is a selective sigma-1 (σ₁) receptor ligand. nih.govapexbt.com It shows a high affinity for the σ₁ receptor with little to no significant activity at the sigma-2 (σ₂) receptor. nih.govapexbt.com In rat brain membrane preparations, Igmesine hydrochloride has been identified as a potent ligand for (+)-[3H]SKF 10,047 binding sites.

Table 1: Binding Affinity of this compound at Sigma Receptors

| Receptor Subtype | Parameter | Value | Source |

|---|---|---|---|

| Sigma-1 (σ₁) | KD | 19.1 nM | nih.govapexbt.com |

| Sigma-1 (σ₁) | IC₅₀ | 39 ± 8 nM |

Cell Culture Studies

Cell culture studies provide a controlled environment to investigate the cellular and molecular effects of a compound on specific cell types. Various cell lines and primary neuronal cultures have been employed to study the neuroprotective mechanisms of Igmesine. For instance, studies using cultured cortical neurons have been utilized to demonstrate the protective effects of sigma-1 receptor agonists against neurotoxicity induced by substances like β-amyloid peptides. Research has also involved cell lines such as PC12 to examine the influence of sigma-1 receptor ligands on processes like neurite outgrowth, providing insights into the potential role of these compounds in neuronal plasticity.

Assessment of NMDA-Induced cGMP Increase

The N-methyl-D-aspartate (NMDA) receptor is a key player in glutamatergic neurotransmission, and its activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). The effect of Igmesine on this pathway has been assessed using preparations such as cerebellar slices or primary neuronal cultures. In these experimental models, the cells are exposed to NMDA to stimulate cGMP production, and the modulatory effect of Igmesine is quantified. Research shows that this compound inhibits the NMDA-induced increase in cGMP in a concentration-dependent manner, indicating an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway. nih.govapexbt.com The half-maximal inhibitory concentration (IC₅₀) for this effect has been determined to be approximately 100 nM. nih.govapexbt.com

Investigations of Voltage-Activated K+ Currents

Voltage-activated potassium (K+) channels are critical in regulating neuronal excitability, action potential duration, and neurotransmitter release. The primary technique used to study a compound's effect on these channels is patch-clamp electrophysiology. This methodology allows for the direct measurement of ion currents flowing through channels in the membrane of a single cell. While direct studies detailing the effects of this compound on specific voltage-activated K+ currents are not extensively documented in the provided research, this methodology remains the standard for assessing the neuropharmacological profile of any centrally acting agent. Such investigations would typically involve applying Igmesine to cultured neurons while recording from various K+ channel subtypes, such as delayed rectifier (Kv2.1) or A-type channels, to determine any modulatory activity.

Neurotransmitter Uptake Studies

Neurotransmitter uptake studies are used to determine if a compound interferes with the reuptake of neurotransmitters from the synaptic cleft, a common mechanism of action for antidepressant drugs. These assays typically use synaptosomes, which are isolated nerve terminals that retain functional transporter proteins. By incubating synaptosomes with a radiolabeled neurotransmitter and the test compound, researchers can measure the compound's ability to inhibit transporter function. In vitro studies have shown that this compound is a weak inhibitor of serotonin (B10506) (5-HT) uptake in the brain. nih.govapexbt.com Further investigations revealed that, unlike some classical antidepressants, Igmesine did not produce significant reductions in serotonin or noradrenaline (NE) neuronal uptake. nih.gov

Monoamine Oxidase Activity Assays

Monoamine oxidase (MAO) enzymes are crucial for the degradation of monoamine neurotransmitters. Assays to determine a compound's effect on MAO-A and MAO-B are a standard part of neuropharmacological profiling to identify potential antidepressant mechanisms or off-target effects. These assays measure the enzymatic activity of MAO in the presence of a test compound, often using fluorometric or radiometric methods that detect the byproducts of monoamine oxidation. Acute treatment studies have been conducted to assess the activity of this compound on these enzymes. The findings indicate that Igmesine lacks significant inhibitory activity for either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). nih.gov

Table 2: Effect of this compound on Monoamine Oxidase (MAO)

| Enzyme | Parameter | Value | Source |

|---|---|---|---|

| MAO-A | IC₅₀ | > 10 µM | nih.gov |

In Vivo Animal Models Utilized for this compound Studies

The preclinical evaluation of this compound has been conducted across a range of in vivo animal models, each designed to simulate specific aspects of human neurological and psychiatric conditions. These models are crucial for elucidating the compound's pharmacological profile and therapeutic potential.

Rodent Models for Depression Research

Rodent models are fundamental in the preclinical screening of potential antidepressant compounds. Igmesine has been investigated in several established models that assess antidepressant-like activity.

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most common behavioral despair models used to evaluate the efficacy of antidepressant drugs. In these tests, rodents are placed in an inescapable, stressful situation (a container of water in the FST or suspended by their tails in the TST). The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant-like effects. Studies have demonstrated that sigma-1 receptor agonists, including Igmesine, produce antidepressant-like actions in these tests by reducing the duration of immobility in rodents nih.gov. Another sigma-1 receptor agonist, OZP002, has been shown to potentiate the effect of Igmesine administered at sub-effective doses in the forced swim test nih.gov.

While the Learned Helplessness model, where animals are exposed to uncontrollable and aversive stress leading to a state of passivity wikipedia.orgconductscience.com, and the Chronic Mild Stress (CMS) model, which exposes rodents to a series of unpredictable mild stressors to induce a state analogous to anhedonia nih.gov, are widely used and validated models of depression nih.govnih.govpositivepsychology.com, specific studies detailing the effects of this compound within these particular paradigms are not extensively documented in the currently available literature. However, the known antidepressant-like profile of Igmesine from other models suggests its potential utility in these more chronic and etiologically relevant models of depression.

Table 1: this compound in Rodent Models of Depression

| Model | Species | Key Finding | Reference |

|---|---|---|---|

| Forced Swim Test | Rodents | Reduced immobility time | nih.gov |

| Tail Suspension Test | Rodents | Reduced immobility time | nih.gov |

Models of Cerebral Ischemia

The neuroprotective potential of this compound has been investigated in models of cerebral ischemia, which simulate the pathological events of a stroke.

One key model is the gerbil model of global cerebral ischemia . In this model, transient bilateral occlusion of the carotid arteries induces a state of global ischemia, leading to neuronal damage, particularly in the hippocampus. A study assessing the effects of this compound in this model found that it provided significant protection against ischemia-induced cell death in the CA1 region of the hippocampus nih.gov. This neuroprotective effect suggests a potential therapeutic role for Igmesine in conditions involving ischemic brain injury.

Table 2: this compound in a Model of Cerebral Ischemia

| Model | Species | Key Finding | Reference |

|---|---|---|---|

| Gerbil Model of Global Cerebral Ischemia | Gerbil | Significant protection against ischemia-induced neuronal death in the hippocampus | nih.gov |

Models of Age-Related Cognitive Decline

Animal models are instrumental in studying the mechanisms of age-related cognitive decline and for testing potential therapeutic interventions. While direct studies of this compound in specific models of age-related cognitive decline are not prominent in the available literature, the role of the sigma-1 receptor in cognitive function suggests its relevance.

Models such as those employing aged rodents exhibiting natural cognitive decline are used to assess improvements in learning and memory. For instance, studies with other compounds have shown that it is possible to reverse spatial memory deficits and ameliorate working memory in old mice nih.gov. The investigation of sigma-1 receptor agonists like Igmesine in such models could provide valuable insights into their potential to mitigate age-associated cognitive impairments.

Pharmacological Amnesia Models

Pharmacological amnesia models are used to investigate the mechanisms of memory formation and to screen for cognitive-enhancing drugs. These models typically involve the administration of a substance that induces a temporary memory deficit.

The dizocilpine (MK-801)-induced amnesia model is another important tool. Dizocilpine is a non-competitive NMDA receptor antagonist that can induce amnesia researchgate.netnih.govnih.gov. Research in this area helps to understand the role of the glutamatergic system in memory and the potential for compounds to modulate it. Although direct evidence for Igmesine in this model is lacking, its known interaction with the NMDA receptor pathway suggests it could be a relevant compound for investigation in this context nih.gov.

Models of Substance Exposure Effects on Neurodevelopment

Animal models are critical for understanding the impact of prenatal or early-life substance exposure on brain development and behavior.

One such model involves the prenatal exposure of rats to cocaine . In utero exposure to cocaine can lead to significant learning and memory deficits in the offspring. A study investigating the effects of Igmesine in this model found that pretreatment with the compound reversed the prenatal cocaine-induced learning deficits in offspring rats nih.gov. This reversal of cognitive impairment was confirmed to be mediated by the sigma-1 receptor, as the effect was blocked by a sigma-1 antagonist nih.gov.

Furthermore, in a model of withdrawal from chronic alcohol consumption in mice, treatment with Igmesine was able to restore cognitive function in a novel object recognition task nih.gov. These findings highlight the potential of Igmesine to ameliorate the cognitive consequences of developmental and chronic substance exposure.

Table 3: this compound in Models of Substance Exposure

| Model | Species | Substance of Exposure | Key Finding | Reference |

|---|---|---|---|---|

| Prenatal Exposure | Rats | Cocaine | Reversed learning deficits in offspring | nih.gov |

| Chronic Withdrawal | Mice | Alcohol | Restored cognitive function | nih.gov |

Models for Neurodegenerative Disease Pathology

Animal models that replicate aspects of human neurodegenerative diseases are essential for developing new therapies. The sigma-1 receptor, the target of Igmesine, is implicated in the pathophysiology of several neurodegenerative disorders.

In the context of Alzheimer's disease (AD) , animal models that exhibit key pathological features like amyloid-beta (Aβ) plaques are utilized. In a rat model of AD, where animals were subjected to a conditioned fear stress test, Igmesine was shown to significantly reduce stress-induced motor suppression, suggesting it may alleviate depressive symptoms associated with AD nih.gov. Furthermore, other sigma-1 receptor agonists have demonstrated anti-amnesic and neuroprotective effects against Aβ neurotoxicity in various AD models mdpi.com. For instance, blarcamesine (B1667132) has been shown to prevent memory impairment and hippocampal injury in an AD mouse model anavex.com.

While specific studies testing Igmesine in Parkinson's disease (PD) models were not identified, the neuroprotective potential of sigma-1 receptor agonists is an active area of research. For example, another sigma-1 receptor agonist, ANAVEX2-73, is being evaluated for its neurorestorative effects in a model of Parkinson's disease michaeljfox.org. Given the shared mechanisms of neurodegeneration, the findings from these studies may have implications for the potential therapeutic application of Igmesine in PD and other neurodegenerative conditions.

Table 4: this compound in a Model of Neurodegenerative Disease

| Disease Model | Species | Key Finding | Reference |

|---|---|---|---|

| Alzheimer's Disease (Conditioned Fear Stress) | Rats | Reduced stress-induced motor suppression | nih.gov |

Biochemical and Cellular Marker Assessments (e.g., Neuroinflammation, Apoptosis)

Research into this compound has utilized various biochemical and cellular marker assessments to elucidate its neuroprotective mechanisms, particularly concerning neuroinflammation and apoptosis. These studies have been crucial in understanding how the compound interacts with cellular pathways under pathological conditions, such as cerebral ischemia.

Neuroinflammation

Neuroinflammation is a key process in the pathology of various neurological disorders, characterized by the activation of glial cells and the production of inflammatory mediators. A significant marker of neuroinflammation is the activity of nitric oxide synthase (NOS), which produces nitric oxide (NO), a molecule that can be cytotoxic at high concentrations during inflammatory states nih.govresearchgate.net.

In a gerbil model of global cerebral ischemia, a condition known to induce a significant neuroinflammatory response, the administration of this compound was shown to attenuate the ischemia-induced increase in NO synthase activity. This effect was observed across multiple brain regions, including the cortex, hippocampus, cerebellum, and brain stem, suggesting a broad anti-neuroinflammatory potential nih.gov. The study highlighted that following a 5-minute occlusion of the bilateral carotid arteries, there was a substantial rise in NO synthase activity. Post-ischemic treatment with this compound effectively counteracted this increase, indicating a modulatory effect on this inflammatory pathway nih.gov. The activation of microglia is a hallmark of neuroinflammation, and these cells are a primary source of inflammatory molecules, including NO nih.govmdpi.com. The ability of Igmesine to reduce NO synthase activity points towards a mechanism involving the modulation of microglial activation nih.gov.

Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism in neurodegenerative diseases and ischemic brain injury. Key players in the apoptotic cascade include the B-cell lymphoma 2 (Bcl-2) family of proteins, such as the pro-apoptotic protein Bax, and effector enzymes like caspases, particularly caspase-3 researchgate.net. Another significant pathway leading to apoptosis involves stress in the endoplasmic reticulum (ER) nih.govnih.gov.